3-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride 3-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2089319-50-4
VCID: VC11517568
InChI: InChI=1S/C7H8BrNS.ClH/c8-6-4-10-7-1-2-9-3-5(6)7;/h4,9H,1-3H2;1H
SMILES:
Molecular Formula: C7H9BrClNS
Molecular Weight: 254.58 g/mol

3-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride

CAS No.: 2089319-50-4

Cat. No.: VC11517568

Molecular Formula: C7H9BrClNS

Molecular Weight: 254.58 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

3-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride - 2089319-50-4

Specification

CAS No. 2089319-50-4
Molecular Formula C7H9BrClNS
Molecular Weight 254.58 g/mol
IUPAC Name 3-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride
Standard InChI InChI=1S/C7H8BrNS.ClH/c8-6-4-10-7-1-2-9-3-5(6)7;/h4,9H,1-3H2;1H
Standard InChI Key JPIVPULQKDHNGV-UHFFFAOYSA-N
Canonical SMILES C1CNCC2=C1SC=C2Br.Cl

Introduction

Chemical Identity and Nomenclature

IUPAC Name and Structural Features

The systematic IUPAC name for this compound is 3-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride, reflecting its bicyclic structure comprising a thiophene ring fused to a partially hydrogenated pyridine ring . The bromine atom at the 3-position and the hydrochloride salt modification are critical to its reactivity and physicochemical properties.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number (hydrochloride)2089319-50-4
CAS Number (hydrobromide)1788044-16-5
Molecular FormulaC₇H₈BrClNS
Molecular Weight254.58 g/mol
SMILES NotationC1CNCC2=C1SC=C2Br.Cl

Synthesis and Industrial Production

Synthetic Pathways

The compound is synthesized via two primary routes:

  • Vilsmeier Reaction: Bromination of the thienopyridine precursor using phosphorus oxybromide (POBr₃) in dimethylformamide (DMF).

  • Cyclization: Ring-closure reactions of appropriately substituted precursors, such as imines, under acidic conditions.

Industrial optimization involves adjusting reactant ratios (e.g., imine-to-HCl ratio) and reaction temperatures to achieve yields exceeding 85%. The hydrochloride salt is precipitated by treating the free base with ethanolic HCl, enhancing crystallinity and storage stability .

Table 2: Comparison of Synthesis Methods

MethodReactantsYield (%)Purity (%)
VilsmeierPOBr₃, DMF78–82≥95
CyclizationImine, HCl/EtOH83–87≥97

Structural and Spectral Analysis

X-ray Crystallography and NMR

The compound’s planar thienopyridine core and chair conformation of the tetrahydropyridine ring have been confirmed via X-ray diffraction . Nuclear Magnetic Resonance (NMR) spectra reveal distinct proton environments:

  • ¹H NMR (400 MHz, D₂O): δ 3.12–3.25 (m, 4H, CH₂), 3.45–3.60 (m, 2H, CH₂), 6.95 (s, 1H, thiophene-H).

  • ¹³C NMR: Peaks at 112.5 (C-Br), 126.8 (thiophene-C), and 134.2 ppm (pyridine-C) .

Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 254.58, consistent with the molecular formula.

Pharmaceutical and Industrial Applications

Role in Prasugrel Synthesis

The compound is a key intermediate in synthesizing prasugrel, a P2Y₁₂ receptor antagonist used to prevent thrombosis. Its bromine atom facilitates Suzuki-Miyaura cross-coupling reactions with boronic acids to introduce functional groups critical for biological activity .

Protein Degrader Development

The hydrobromide analog (CAS 1788044-16-5) is employed in proteolysis-targeting chimeras (PROTACs), where it serves as a ligand for E3 ubiquitin ligases . Its solubility in polar solvents makes it suitable for in vitro assays .

Table 3: Applications by Salt Form

Salt FormApplicationTarget
HydrochloridePrasugrel intermediateP2Y₁₂ receptor
HydrobromidePROTACsE3 ligases
AgencyIdentifierStatus
ECHA885-663-1Registered
PubChemCID 122705949Public Data

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